Oseltamivir-d3 phosphate is a deuterated form of oseltamivir phosphate, a well-known antiviral medication primarily used for the treatment and prevention of influenza. Oseltamivir phosphate acts as a pro-drug, which is metabolized into its active form, oseltamivir carboxylate, that selectively inhibits the neuraminidase enzyme of influenza viruses A and B. This inhibition prevents the release of new viral particles from infected cells, thereby curtailing the spread of the virus within the host.
Oseltamivir was originally derived from shikimic acid, which can be extracted from the seeds of the Chinese star anise tree. The synthesis of oseltamivir-d3 phosphate involves deuteration processes that modify its molecular structure to enhance certain pharmacokinetic properties, such as stability and bioavailability.
Oseltamivir-d3 phosphate is classified under:
The synthesis of oseltamivir-d3 phosphate typically follows a multi-step process starting from shikimic acid. The key steps include:
The synthesis may involve:
Oseltamivir-d3 phosphate retains a similar structure to that of oseltamivir phosphate with modifications at specific sites due to deuteration. Its structural formula can be represented as:
Oseltamivir-d3 phosphate undergoes several chemical reactions during its metabolism and in synthetic pathways:
The binding affinity and kinetics are studied using various biochemical assays that measure the rate of inhibition against different strains of influenza viruses.
Oseltamivir-d3 phosphate functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This enzyme is crucial for viral replication as it cleaves sialic acid residues on host cell surfaces, allowing newly formed virions to exit and infect other cells.
The effective concentration (EC50) values for oseltamivir carboxylate against various influenza strains have been documented, showcasing its potency in clinical settings.
Relevant analyses such as thermal stability tests and solubility profiles are essential for determining optimal storage conditions and formulation strategies.
Oseltamivir-d3 phosphate is primarily used in scientific research to study antiviral mechanisms and pharmacokinetics due to its modified structure. Applications include:
Catalytic asymmetric methodologies provide efficient access to enantiomerically pure precursors essential for Oseltamivir-d3 phosphate synthesis. Chiral polymetallic catalysts play a pivotal role in desymmetrizing meso-aziridine intermediates. Shibasaki's gadolinium-sodium heterobimetallic catalyst (GdNa3tris(binaphthoxide)) enables enantioselective ring-opening of meso-aziridine 1 with trimethylsilyl azide (TMSN3), yielding azide 2 with >99% ee [8]. This reaction exploits the cooperative activation of TMSN3 by sodium and the aziridine by gadolinium, positioning the nucleophile exclusively at the pro-S carbon [3] [8].
For deuterium incorporation, reductive amination under asymmetric catalysis is employed. Deuterated acetaldehyde (CD3CHO) undergoes stereoselective reductive amination with keto-ester intermediates using Ru-BINAP catalysts, installing the C5-N-acetyl-d3 moiety while maintaining >98% ee [9]. Alternatively, Corey's CBS-catalyzed Diels-Alder reaction between butadiene and acrylic acid derivatives constructs the cyclohexene scaffold with the requisite stereochemistry, where deuterium is introduced via subsequent H/D exchange at C3 using Pd/C and D2O under acidic conditions [1] [8].
Table 1: Key Catalytic Asymmetric Methods for Deuterated Precursor Synthesis
Reaction Type | Catalyst System | Deuterated Reagent | ee (%) | Intermediate |
---|---|---|---|---|
Aziridine Ring-Opening | GdNa3tris(binaphthoxide) | TMSN3 | >99 | 2 |
Reductive Amination | Ru-(S)-BINAP | CD3CHO | 98 | C5-N-acetyl-d3 |
Diels-Alder Cycloaddition | CBS Oxazaborolidinium | D2O (post-functionalization) | 99 | Cyclohexene-d3 core |
The trans-1,2-diamino functionality in Oseltamivir-d3 phosphate is strategically installed via iron-catalyzed olefin diazidation, overcoming limitations of traditional azide-based epoxide ring-opening. This method directly converts cyclohexenyl intermediates into diazides with anti stereoselectivity (>20:1 dr) [1]. The reaction employs FeCl3 (5-10 mol%) with benziodoxole oxidants (19a) or tert-butyl perbenzoate (20) and TMSN3 at ambient temperature.
Crucially, electronically deactivated substrates like cyclic allylic alcohol 25 require tailored conditions. Standard protocols fail due to catalyst poisoning by the allylic hydroxyl group. Modified conditions using electron-deficient iron porphyrin catalysts (e.g., Fe(TPFP)Cl, where TPFP = tetrakis(pentafluorophenyl)porphyrin) and stoichiometric peroxyesters overcome this limitation by generating highly electrophilic Fe(V)=N3 species that facilitate stepwise radical addition [1]. Mechanistic studies confirm a radical pathway: the iron-azide complex adds to the olefin, forming a carbon-centered radical that couples with a second azide from the iodine(III)-diazide species 19c [1].
Table 2: Iron-Diazidation Performance Across Substrate Classes
Substrate | Catalyst System | Additive | Yield (%) | anti:syn |
---|---|---|---|---|
Simple Alkenes | FeCl3/PhI(OAc)2 | TMSN3 | 92 | >20:1 |
Cyclic Allylic Alcohol (25) | Fe(TPFP)Cl/t-BuOOBz | DMAP | 78 | 18:1 |
Deuterated Enoates | FeF3/19a | TMSN3 | 85 | >20:1 |
Enzymatic kinetic resolution resolves racemic deuterated intermediates where asymmetric synthesis proves challenging. Pseudomonas fluorescens lipase (Amano Lipase AK) selectively acylates the undesired enantiomer of Diels-Alder adduct 25, yielding enantioenriched (>99% ee) alcohol (–)-26 (48% yield) and recovered acetate (+)-25 (98% ee, 44% yield) after recrystallization [1] [3]. This method is particularly valuable for sterically congested substrates with three contiguous stereocenters, where traditional chiral auxiliaries exhibit poor selectivity.
Chemical kinetic resolution utilizes chiral palladium pincer complexes for deuterated aziridines. A PdII-(S)-BOX catalyst promotes regioselective ring-opening of rac-aziridine-d3 with pentanol, yielding Oseltamivir precursor 14 with 96% ee while recovering unreacted aziridine in 99% ee [8]. The resolution is controlled by π-cation interactions between the aziridine and the chiral ligand, differentiating enantiomers based on transition-state stability.
Table 3: Kinetic Resolution Performance Metrics
Method | Substrate | Resolution Agent | eeproduct (%) | eerecovered (%) | Selectivity Factor (E) |
---|---|---|---|---|---|
Enzymatic Acylation | 25 | Pseudomonas fluorescens lipase | >99 ((–)-26) | 98 ((+)-25) | >200 |
Pd-Catalyzed Ring-Opening | rac-Aziridine-d3 | 3-Pentanol/(S)-BOX-Pd | 96 (14) | 99 | 150 |
Solid-phase synthesis enables rapid diversification and purification of deuterated Oseltamivir analogs. Wang resin-bound cyclohexene scaffolds are functionalized through sequential on-resin reactions:
For meso-aziridine platforms, sulfonated polystyrene resins immobilize the aziridine via sulfonate anchors. Deuterium is incorporated via reductive deuteration using NaBD4 after nucleophilic ring-opening with TMSN3. This strategy minimizes chromatographic purification, achieving 76% yield and >98% isotopic purity for Oseltamivir-d3 carboxylate [8]. Automated platforms using Rink amide resin enable parallel synthesis of deuterated analogs by varying acylating agents (e.g., CD3COCl, C6D5COCl) for SAR studies of neuraminidase mutants [8].
Table 4: Solid-Phase Synthesis Strategies Comparison
Resin Type | Anchoring Group | Deuteration Step | Key Reaction | Overall Yield (%) |
---|---|---|---|---|
Wang Resin | Ester linkage | N-Acetylation with CD3COCl | Asymmetric epoxidation | 82 |
Sulfonated Polystyrene | Sulfonate | NaBD4 reduction | Aziridine ring-opening with TMSN3 | 76 |
Rink Amide | Amide | Acylation with CD3COCl | Parallel acylation | 85 |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4